![molecular formula C32H30N2O5 B612914 (S)-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid CAS No. 144317-18-0](/img/structure/B612914.png)
(S)-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid
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Overview
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C32H30N2O5 and its molecular weight is 522.6. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Structural Studies
A study investigated the spectroscopic and structural aspects of related butanoic acid derivatives using experimental spectra and theoretical calculations. It highlighted the stability, reactivity, and nonlinear optical potential of these compounds. Moreover, the study explored their biological activities through auto-dock studies, suggesting inhibition of Placenta growth factor (PIGF-1), indicating pharmacological significance (Vanasundari et al., 2018).
Potential Anti-diabetic Applications
Research on a similar compound, 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid, demonstrated its insulinotropic properties and beneficial effects on blood glucose levels, insulin levels, and lipid profiles in diabetic rats. This highlights the compound's potential role in managing type-2 diabetes mellitus (Khurana et al., 2018).
Mechanisms of Degradation
Another related study on CI-988, a dipeptoid cholecystokinin B receptor antagonist, explored the effects of structural changes on its degradation. This research could provide insights into the stability and longevity of similar compounds in pharmaceutical formulations (Kearney et al., 1993).
Synthetic Applications
A study on the syntheses of alpha- and gamma-substituted amides, peptides, and esters of methotrexate using related compounds as intermediates provided valuable information on the chemical versatility and potential therapeutic applications of these molecules (Piper et al., 1982).
Mechanism of Action
Target of Action
Z-Asn(Mtt)-OH, also known as (S)-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid, is a complex organic compoundIt’s worth noting that compounds similar to z-asn(mtt)-oh are often used in the synthesis of peptides and proteins, suggesting that its targets could be specific amino acid sequences or protein structures .
Mode of Action
This interaction could result in changes to the structure and function of the target proteins .
Biochemical Pathways
The downstream effects of these changes could include alterations in cellular functions and processes .
Pharmacokinetics
The bioavailability of such compounds is often influenced by factors such as their chemical structure, solubility, stability, and the presence of transport proteins .
Result of Action
Given its potential role in peptide synthesis, it’s plausible that z-asn(mtt)-oh could influence the structure and function of proteins, potentially affecting cellular processes such as signal transduction, gene expression, and cell growth .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the activity and stability of z-asn(mtt)-oh .
properties
IUPAC Name |
(2S)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O5/c1-23-17-19-27(20-18-23)32(25-13-7-3-8-14-25,26-15-9-4-10-16-26)34-29(35)21-28(30(36)37)33-31(38)39-22-24-11-5-2-6-12-24/h2-20,28H,21-22H2,1H3,(H,33,38)(H,34,35)(H,36,37)/t28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWKUTRZJDOGPF-NDEPHWFRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718683 |
Source
|
Record name | N~2~-[(Benzyloxy)carbonyl]-N-[(4-methylphenyl)(diphenyl)methyl]-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
144317-18-0 |
Source
|
Record name | N~2~-[(Benzyloxy)carbonyl]-N-[(4-methylphenyl)(diphenyl)methyl]-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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